11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceuticals due to the unique properties of the trifluoromethyl group . The compound also contains a triazatricyclo group, which is a type of nitrogen-containing ring system .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reaction . The triazatricyclo ring system might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group could potentially undergo reactions such as nucleophilic substitution or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, which could influence properties such as solubility and reactivity .Scientific Research Applications
Myocardial Oxygen Consumption and Blood Flow Measurement
A study utilized [1-carbon-11]acetate as a tracer for oxidative metabolism to noninvasively measure myocardial oxygen consumption (MVO2) and myocardial blood flow (MBF) with PET, validating a two-compartment model for [1-11C]acetate in humans. This approach shows the application of advanced chemical tracers in medical imaging and diagnostics (Sun et al., 1998).
Exposure to Environmental Chemicals
Research on human exposure to carcinogenic heterocyclic amines in food, and not formed endogenously, underlines the significance of understanding the environmental presence of complex chemical compounds and their impact on human health (Ushiyama et al., 1991).
Metabolism and Toxicity Studies
Studies on the metabolism and toxicity of specific compounds, such as Trimethyltin poisoning and its clinical symptoms, highlight the importance of chemical safety and toxicological assessments in occupational health and environmental safety (Fortemps et al., 1978).
Drug Metabolism and Excretion
Research into the metabolism and excretion of pharmaceutical compounds, like Ticagrelor, offers insight into drug design, pharmacokinetics, and the role of chemical analysis in developing safer and more effective medications (Teng et al., 2010).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group , which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials
Mode of Action
Compounds with trifluoromethyl groups are often involved in radical trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially influence these properties, as this group is often used to improve the metabolic stability of pharmaceutical compounds .
Properties
IUPAC Name |
11,13-dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c1-23-14-13(15(25)24(2)17(23)27)11(12-10(22-14)7-28-16(12)26)8-3-5-9(6-4-8)18(19,20)21/h3-6,11,22H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAUQSKEYLYMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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